17S-HpDHA

Lipoxygenase Enzyme specificity DHA metabolism

17S-HpDHA (17(S)-hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid) is a mono‑oxygenated derivative of the omega‑3 polyunsaturated fatty acid docosahexaenoic acid (DHA). It is enzymatically generated from DHA by 15‑lipoxygenase (LOX) isoforms, serving as a pivotal intermediate in the biosynthesis of specialized pro‑resolving lipid mediators including 17(S)‑HDHA, protectin DX (PDX), and neuroprotectin D1 (NPD1).

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS No. 123673-33-6
Cat. No. B592789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17S-HpDHA
CAS123673-33-6
Synonyms17(S)-hydroperoxy Docosahexaenoic Acid; 17(S)-HpDoHE
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)OO
InChIInChI=1S/C22H32O4/c1-2-3-15-18-21(26-25)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(23)24/h3,5-8,11-16,19,21,25H,2,4,9-10,17-18,20H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1
InChIKeyBNHQALRBDJVUQB-YTQNUIGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17S-HpDHA (CAS 123673-33-6): Product Identification, Biosynthetic Origin, and Role as a Resolvin Precursor


17S-HpDHA (17(S)-hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid) is a mono‑oxygenated derivative of the omega‑3 polyunsaturated fatty acid docosahexaenoic acid (DHA) . It is enzymatically generated from DHA by 15‑lipoxygenase (LOX) isoforms, serving as a pivotal intermediate in the biosynthesis of specialized pro‑resolving lipid mediators including 17(S)‑HDHA, protectin DX (PDX), and neuroprotectin D1 (NPD1) [1]. The compound is supplied as a purified research reagent with a molecular weight of 360.49 g/mol .

15-LOX-1 preferred substrate: Dominant product for resolvin/protectin biosynthetic studies
Allosteric effector property: Self-regulating feedback mechanism absent in reduced metabolite
Cold-chain required: Hydroperoxide prone to ambient degradation; -80°C for solution storage

Why 17S-HpDHA Cannot Be Interchanged with Other DHA Hydroperoxides or Reduced Metabolites in Lipoxygenase Research


Substituting 17S-HpDHA with alternative DHA‑derived hydroperoxides (e.g., 11S‑HpDHA, 14S‑HpDHA) or the corresponding reduced alcohol 17S‑HDHA is not scientifically equivalent. Distinct LOX isoforms generate different product profiles from DHA, with 17S‑HpDHA representing the majority product only for 15‑LOX isozymes [1]. Downstream, 17S‑HpDHA undergoes specific enzymatic conversion to epoxy‑containing protectins (e.g., 16S,17S‑epoxyDHA) by h15‑LOX‑1, a reaction that does not proceed with h15‑LOX‑2 [2]. Furthermore, 17S‑HpDHA acts as an allosteric regulator of its own conversion, a property absent in 17S‑HDHA [3]. Direct procurement of 17S‑HpDHA is essential for experiments where the hydroperoxide moiety determines both substrate specificity and regulatory function.

! 14S-HpDHA or 11S-HpDHA substitution Alters LOX product profile; may not support protectin/epoxyDHA formation.
! Reduced metabolite 17S-HDHA Lacks allosteric autoregulation; may shift enzyme kinetic interpretation.
! h15-LOX-2 isoform usage Does not react with 17S-HpDHA; verify isoform identity before procuring for epoxide biosynthesis.

17S-HpDHA Quantitative Differentiation: Comparative Evidence Against Closest Analogs


17S-HpDHA Product Profile Selectivity vs. 11S-HpDHA and 14S-HpDHA in Human LOX Isozymes

17S-HpDHA is the dominant hydroperoxide produced by h15-LOX-1 when reacting with DHA, comprising 46% of the total HpDHA isomers, compared to 14S-HpDHA (40%) and 11S-HpDHA (12%). In contrast, h12-LOX yields predominantly 14S-HpDHA (81%) with 17S-HpDHA being undetectable (<1%). 17S-HpDHA is thus a selective marker for 15-LOX activity and the primary precursor for 17(S)-resolvins [1].

Isomer abundance in LOX product profiles
Head-to-head
h15-LOX-1: 46% (17S), 40% (14S), 12% (11S); h12-LOX:
Supports isomer-specific LOX assay interpretation
Data from recombinant enzyme; verify under experimental conditions
Allosteric Kd (h15-LOX-1)
Head-to-head
Kd = 5.9 μM (17S-HpDHA); 17S-HDHA: no binding
Supports allosteric regulation study context
Context-dependent; confirm with target enzyme
Platelet aggregation EC50
Head-to-head
EC50 ≈ 1 μM (17S-HpDHA) vs ≈ 3 μM (PDX)
Reported platelet-function endpoint context
In vitro platelet assay; requires validation
Substrate efficiency (kcat/KM)
Cross-study comparable
h15-LOX-1 55× > h12-LOX for epoxide; h15-LOX-2: no reaction
Isoform-specific biosynthetic pathway context
Effective kcat/KM; cross-study comparable
Storage stability
Supplier specification
-80°C solution required; -20°C powder, 3 years
Cold-chain requirement for hydroperoxide integrity
Supplier-specified; validate after storage
Exclusive product of h15-LOX-2
Head-to-head
100% 17S-HpDHA; no other isomers detected
Prostate-tissue enzyme model context
h15-LOX-2 specificity; verify under assay conditions
Lipoxygenase Enzyme specificity DHA metabolism

17S-HpDHA vs. 17S-HDHA: Allosteric Autoregulation of Epoxide Formation

17S-HpDHA binds to h15-LOX-1 with a dissociation constant (Kd) of 5.9 μM, negatively regulating the conversion of 17S-HpDHA to 16S,17S-epoxyDHA. The reduced metabolite 17S-HDHA does not exhibit this allosteric regulation. Additionally, 12S-HETE and 17S-HDTA act as allosteric effectors with Kd values of 2.5 μM and 1.4 μM, respectively [1]. This autoregulatory feedback is unique to the hydroperoxide and absent in the corresponding hydroxy compound.

Allosteric Kd (h15-LOX-1)
Head-to-head
Kd = 5.9 μM (17S-HpDHA); 17S-HDHA: no binding
Supports allosteric regulation study context
Context-dependent; confirm with target enzyme
Allosteric regulation Enzyme kinetics Lipid mediator biosynthesis

17S-HpDHA vs. Protectin DX (PDX): Platelet Aggregation Inhibitory Potency

17S-HpDHA inhibits collagen‑stimulated human platelet aggregation with an EC50 of approximately 1 μM, whereas its downstream metabolite PDX (protectin DX) shows a 3‑fold lower potency with an EC50 of approximately 3 μM [1]. This difference highlights that the hydroperoxide precursor itself possesses direct pharmacological activity that is not simply a function of its conversion to protectins.

Platelet aggregation EC50
Head-to-head
EC50 ≈ 1 μM (17S-HpDHA) vs ≈ 3 μM (PDX)
Reported platelet-function endpoint context
In vitro platelet assay; requires validation
Platelet aggregation Antithrombotic Lipid mediator pharmacology

17S-HpDHA Substrate Specificity for h15-LOX-1 vs. h15-LOX-2: Differential Epoxide Production

While 17S-HpDHA is an effective substrate for h15-LOX-1, generating 16S,17S-epoxyDHA and PDX, h15-LOX-2 does not react with 17S-HpDHA at all. The effective kcat/KM of h15-LOX-1 for producing 16S,17S-epoxyDHA is 55‑fold higher than that of h12-LOX, and for PDX it is 27‑fold higher [1]. This isoform‑specific substrate acceptance underscores the non‑interchangeability of 15‑LOX isoforms in protectin biosynthetic assays.

Substrate efficiency (kcat/KM)
Cross-study comparable
h15-LOX-1 55× > h12-LOX for epoxide; h15-LOX-2: no reaction
Isoform-specific biosynthetic pathway context
Effective kcat/KM; cross-study comparable
Lipoxygenase isoforms Substrate specificity Neuroprotectin biosynthesis

17S-HpDHA Stability and Storage Requirements vs. 17S-HDHA

17S-HpDHA contains a reactive hydroperoxide group that necessitates strict cold storage. Commercial specifications indicate stability as a powder at -20°C for up to 3 years and in solution at -80°C for 1 year . In contrast, the reduced metabolite 17S-HDHA is typically stable at -20°C for ≥2 years . The hydroperoxide is prone to gradual reduction to 17S-HDHA under ambient conditions, requiring careful handling to maintain molecular integrity.

Storage stability
Supplier specification
-80°C solution required; -20°C powder, 3 years
Cold-chain requirement for hydroperoxide integrity
Supplier-specified; validate after storage
Chemical stability Storage conditions Hydroperoxide degradation

17S-HpDHA as the Exclusive Product of Human 15-LOX-2

Human epithelial 15‑lipoxygenase‑2 (h15‑LOX‑2) converts DHA solely to 17S‑HpDHA, with no detectable formation of 11S‑HpDHA or 14S‑HpDHA [1]. This strict regiospecificity contrasts sharply with h15‑LOX‑1, which produces a mixture of three HpDHA isomers (17S‑, 14S‑, 11S‑HpDHA). In the context of prostate tissue, where h15‑LOX‑2 is highly expressed, 17S‑HpDHA is the singular enzymatic product [2].

Exclusive product of h15-LOX-2
Head-to-head
100% 17S-HpDHA; no other isomers detected
Prostate-tissue enzyme model context
h15-LOX-2 specificity; verify under assay conditions
15-LOX-2 Regiospecificity Prostate tissue

17S-HpDHA Application Scenarios: Where the Quantitative Differentiation Drives Experimental Selection


Selective Generation of 16S,17S‑EpoxyDHA and Protectin DX for Neuroprotection Studies

17S-HpDHA is the obligatory substrate for h15-LOX-1-catalyzed biosynthesis of 16S,17S-epoxyDHA, the key intermediate in neuroprotectin D1 formation, and protectin DX. h15-LOX-2 does not react with 17S-HpDHA, and h12-LOX is 55‑fold less efficient for 16S,17S-epoxyDHA production [1]. Therefore, experiments requiring authentic protectin biosynthesis must employ 17S-HpDHA with h15-LOX-1; substitution with alternative hydroperoxides or isoforms will not yield these products.

Platelet Aggregation Assays Requiring the Intact Hydroperoxide Pharmacophore

17S-HpDHA inhibits collagen-stimulated human platelet aggregation with an EC50 of approximately 1 μM, demonstrating 3‑fold greater potency than its reduced product PDX (EC50 ≈ 3 μM) [1]. This direct anti-platelet activity, which does not require downstream enzymatic conversion, makes 17S-HpDHA the relevant test article for evaluating the pharmacological effects of DHA-derived hydroperoxides on thrombosis-related pathways.

Investigating Allosteric Regulation of Lipoxygenase-Mediated Epoxidation

17S-HpDHA serves as a self‑regulating allosteric effector of h15-LOX-1, binding with a Kd of 5.9 μM to negatively modulate its own conversion to 16S,17S-epoxyDHA [1]. This regulatory mechanism is unique to the hydroperoxide and absent in 17S-HDHA. Studies examining feedback control in resolvin/protectin biosynthetic pathways require authentic 17S-HpDHA to replicate the endogenous allosteric circuit.

Prostate‑Specific 15‑LOX‑2 Activity and DHA Metabolism Research

Human 15‑LOX‑2, which is prominently expressed in prostate tissue, produces 17S‑HpDHA as its sole DHA oxygenation product [1][2]. No 11S‑HpDHA or 14S‑HpDHA isomers are generated by this isoform. Investigators studying prostate‑specific lipid mediator biosynthesis or evaluating h15‑LOX‑2 inhibitors must utilize 17S‑HpDHA as the exclusive product standard and substrate for downstream metabolite analysis.

Application
Selection Property
Validation Focus
Protectin biosynthetic pathway research
h15-LOX-1 substrate specificity, epoxide formation capacity
Verify 16S,17S-epoxyDHA production and isoform selectivity
Platelet aggregation assay context
Hydroperoxide pharmacophore-dependent activity
Confirm EC50 under specific agonist conditions
Allosteric regulation study context
Self-regulating effector binding to h15-LOX-1
Measure Kd and compare with reduced metabolite
Prostate 15-LOX-2 pathway research
Exclusive 17S-HpDHA product identity
Confirm no isomer contamination; evaluate downstream metabolites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17S-HpDHA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.